molecular formula C17H18N8O B13754030 N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide CAS No. 57564-13-3

N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide

Cat. No.: B13754030
CAS No.: 57564-13-3
M. Wt: 350.4 g/mol
InChI Key: AMIQZHJEWZUYNL-UHFFFAOYSA-N
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Description

Properties

CAS No.

57564-13-3

Molecular Formula

C17H18N8O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-[(4,5-dicyano-1H-imidazol-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C17H18N8O/c1-4-25(5-2)12-6-7-13(14(8-12)20-11(3)26)23-24-17-21-15(9-18)16(10-19)22-17/h6-8H,4-5H2,1-3H3,(H,20,26)(H,21,22)

InChI Key

AMIQZHJEWZUYNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC(=C(N2)C#N)C#N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, yielding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Corresponding amines.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and functional materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 57564-13-3
  • Molecular Formula : C₁₇H₁₈N₈O
  • Molecular Weight : 374.39 g/mol (calculated)
  • Key Functional Groups: Azo (-N=N-) linkage bridging aromatic systems. 4,5-Dicyano-1H-imidazole core. Diethylamino (-N(CH₂CH₃)₂) substituent. Acetamide (-NHCOCH₃) terminal group.

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Azo-Linked Acetamide Derivatives

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound (57564-13-3) Azo-imidazole 4,5-Dicyanoimidazole, diethylamino, acetamide 374.39 High polarity (cyano groups), planar azo-imidazole system
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide (C₁₉H₁₉N₇O₅) Azo-nitrobenzene Ortho-nitro, cyano, diethylamino, acetamide 425.41 Enhanced electron-withdrawing effects (nitro groups), monoclinic crystal packing (P2₁/c)
N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]acetamide (58547-80-1) Azo-sulfonamide Dichloro, sulfonyl, hydroxyethyl, diethylamino, acetamide 546.47 Increased hydrophilicity (hydroxyethyl), sulfonyl group enhances acidity

Key Observations :

  • Electron Effects: The target compound’s dicyanoimidazole core provides strong electron-withdrawing character, whereas nitro groups in and sulfonyl groups in further modulate electronic density and reactivity.
  • Solubility: The diethylamino group in all three compounds enhances solubility in polar aprotic solvents. However, the hydroxyethyl substituent in introduces additional hydrogen-bonding capacity, increasing aqueous solubility .

Crystallographic and Conformational Differences

  • Target Compound: No crystallographic data is provided, but analogous azo-imidazoles typically exhibit planar geometries due to conjugation .
  • N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-...}acetamide : Crystal System: Monoclinic (P2₁/c). Dihedral Angle: 6.6° between aromatic rings, indicating near-planarity. Hydrogen Bonding: Intramolecular N—H···N bonds stabilize the diazenyl-acetamide interaction.
  • Imidazole-Thiazole Hybrids (e.g., 9c in ): Non-planar triazole-thiazole systems with bromophenyl substituents create steric hindrance, reducing conjugation efficiency compared to the target compound.

Comparison :

  • The target compound’s synthesis likely requires precise control of azo coupling conditions (pH, temperature) to avoid side reactions, whereas triazole-thiazole hybrids rely on copper catalysis for regioselectivity.

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